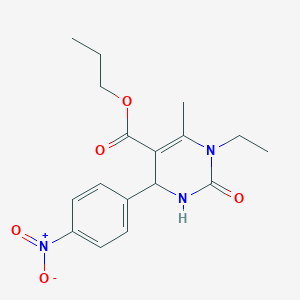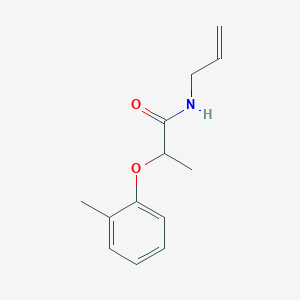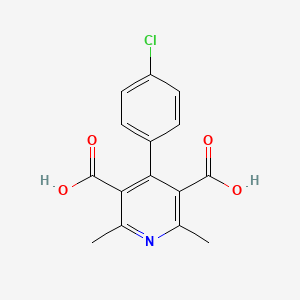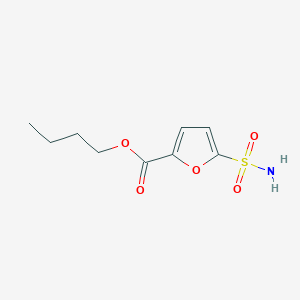![molecular formula C28H21NO3 B5193485 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one, also known as ONO-8130, is a compound that has been synthesized for scientific research purposes. It belongs to the class of oxazolone derivatives and has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to exert its effects through the inhibition of the NF-kB signaling pathway. This pathway plays a key role in the regulation of inflammation and immune responses, and its dysregulation has been implicated in various diseases. 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been shown to inhibit the activation of NF-kB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been shown to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to inhibit the activation of immune cells such as macrophages and T cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. For example, its low solubility in water can make it difficult to use in certain assays, and its potential toxicity at high doses may limit its use in certain in vivo studies.
Future Directions
There are several potential future directions for the study of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in these conditions. Another area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its anti-cancer properties and its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one and its potential use in other disease conditions.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one involves a multi-step process that begins with the reaction of 4-methylphenylhydrazine with 2-(1-naphthylmethoxy)benzaldehyde to form the corresponding hydrazone. This is followed by the reaction of the hydrazone with ethyl bromoacetate to yield the oxazolone derivative 2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one. The overall yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
properties
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[[2-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO3/c1-19-13-15-21(16-14-19)27-29-25(28(30)32-27)17-22-8-3-5-12-26(22)31-18-23-10-6-9-20-7-2-4-11-24(20)23/h2-17H,18H2,1H3/b25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKZNGPLNLWNLU-KOEQRZSOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-fluorophenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5193404.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5193412.png)

![3-(2,4-dichlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B5193423.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5193430.png)


![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)
![(3'R*,4'R*)-1'-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B5193459.png)
![2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-[4-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]propanamide](/img/structure/B5193484.png)

![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)